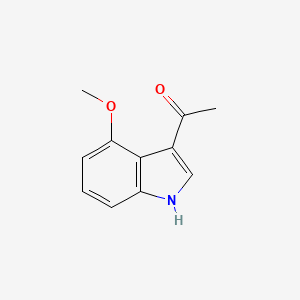

1-(4-Methoxy-1H-indol-3-yl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-6-12-9-4-3-5-10(14-2)11(8)9/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESASAWFRNZNAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606481 | |

| Record name | 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73260-12-5 | |

| Record name | 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation of the Receptor and Ligand:

Receptor Preparation: The three-dimensional crystal structure of the target protein is typically obtained from a protein database like the Protein Data Bank (PDB). nih.govwalisongo.ac.id The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. nih.gov The binding site is defined based on the co-crystallized ligand or through computational prediction algorithms. walisongo.ac.idnih.gov

Ligand Preparation: The 2D structure of the ligand, in this case, 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one, is drawn and then converted to a 3D structure. The ligand's geometry is optimized through energy minimization using force fields like MMFF94 to obtain the most stable conformation. walisongo.ac.id

Docking Simulation:

Software: A variety of software packages are available for molecular docking, with AutoDock, MOE (Molecular Operating Environment), and Schrödinger Suite being commonly used for studies on indole (B1671886) derivatives. nih.govmdpi.comresearchgate.netmdpi.com

Algorithm: The docking algorithm explores a large number of possible conformations and orientations of the ligand within the receptor's binding site. It uses a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. nih.govwalisongo.ac.id The pose with the lowest binding energy is generally considered the most likely binding mode. nih.gov

Analysis of Docking Results:

Binding Affinity: The calculated binding energy provides a quantitative measure of the predicted affinity of the ligand for the protein. Lower binding energies indicate a more stable complex. nih.gov

Binding Interactions: The docked pose is analyzed to identify key non-covalent interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govmdpi.com Visualization tools are used to create 2D and 3D representations of these interactions.

The following table summarizes the key methodological aspects of molecular docking studies as applied to indole (B1671886) derivatives, based on the provided search results.

| Methodological Aspect | Description | Common Software/Tools |

|---|---|---|

| Receptor Source | Protein Data Bank (PDB) | RCSB PDB |

| Ligand Preparation | 2D to 3D conversion, energy minimization | MarvinSketch, Open Babel, MOE |

| Docking Software | Performs the docking simulation | AutoDock, MOE, Schrödinger Suite |

| Scoring Function | Estimates binding affinity | Integrated within the docking software |

| Result Visualization | Visualizes binding modes and interactions | PyMOL, Discovery Studio, MOE |

Advanced Spectroscopic and Analytical Characterization of Acetyl Methoxy Indoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one is expected to display distinct signals corresponding to each unique proton in the molecule. The electron-donating methoxy (B1213986) group at the C4 position and the electron-withdrawing acetyl group at the C3 position significantly influence the chemical shifts of the indole (B1671886) ring protons.

The protons on the benzene (B151609) portion of the indole ring (H5, H6, H7) would likely appear as a complex multiplet system. The H2 proton, adjacent to the nitrogen and the acetyl-substituted carbon, is anticipated to be a singlet in the downfield region. The N-H proton typically appears as a broad singlet at a high chemical shift. The methoxy and acetyl methyl protons are expected to be sharp singlets in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~8.1-8.3 | br s | - |

| H2 | ~7.8-8.0 | s | - |

| H5 | ~6.7-6.8 | d | ~8.0 |

| H6 | ~7.1-7.2 | t | ~8.0 |

| H7 | ~7.2-7.3 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound is predicted to show eleven distinct signals. The carbonyl carbon of the acetyl group is expected at the lowest field (~190-195 ppm). The carbon bearing the methoxy group (C4) would be significantly shielded compared to an unsubstituted indole, while the carbons of the acetyl group and the indole ring carbons would have characteristic shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~193.0 |

| C2 | ~135.0 |

| C3 | ~115.0 |

| C3a | ~123.0 |

| C4 | ~154.0 |

| C5 | ~105.0 |

| C6 | ~122.5 |

| C7 | ~110.0 |

| C7a | ~138.0 |

| COCH₃ | ~31.0 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the adjacent aromatic protons H5, H6, and H7, appearing as cross-peaks that confirm their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the signals for each C-H pair, for example, linking the predicted proton signals for H2, H5, H6, and H7 to their corresponding carbon signals (C2, C5, C6, and C7).

The acetyl protons (COCH₃) to the carbonyl carbon (C=O) and the C3 of the indole ring.

The H2 proton to C3, C3a, and C7a.

The methoxy protons (OCH₃) to the C4 carbon.

The N-H proton to C2 and C7a.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the indole ring is expected as a sharp to medium band around 3300-3400 cm⁻¹. The most intense peak would likely be the carbonyl (C=O) stretch of the acetyl group, appearing in the region of 1630-1660 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. The C-O stretching of the methoxy group would result in a strong band around 1250 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. thepharmajournal.comthepharmajournal.comchemicalbook.com

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Acetyl) | 1630 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of an indole derivative is typically dominated by vibrations of the aromatic ring system. acs.orgnih.govspiedigitallibrary.orgspiedigitallibrary.org For this compound, strong signals are expected for the indole ring breathing modes. The C=O stretch, while strong in the IR, would likely be a weaker band in the Raman spectrum. The symmetric vibrations of the benzene ring and the C-C stretching of the acetyl group would also be observable.

Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Indole Ring Breathing Modes | 750 - 760, 1000 - 1010 | Strong |

| Aromatic C=C Stretch | 1550 - 1620 | Medium-Strong |

| C=O Stretch | 1630 - 1660 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectra of 3-acylindoles typically show characteristic fragments resulting from the cleavage of bonds adjacent to the indole nucleus and the carbonyl group. nih.gov

The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight (189.21 g/mol ). Key fragmentation pathways for this molecule are expected to involve the loss of the acetyl group or a part of it. A primary fragmentation would be the α-cleavage of the acyl group, leading to the loss of a CH3CO• radical and the formation of a stable resonance-stabilized cation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

| [M]+• | Molecular Ion | 189 |

| [M-15]+ | Loss of methyl radical (•CH3) | 174 |

| [M-43]+ | Loss of acetyl radical (•COCH3) | 146 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental formula. This technique is indispensable for distinguishing between compounds that have the same nominal mass but different chemical formulas. For this compound (C11H11NO2), HRMS can unequivocally confirm its elemental composition. amazonaws.com Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]+ is often analyzed.

Table 2: HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]+ | C11H12NO2+ | 190.0863 |

The experimentally measured mass must match the calculated exact mass within a very narrow tolerance (typically <5 ppm) to confirm the assigned chemical formula. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for assessing the purity of volatile and thermally stable compounds. mdpi.com For this compound, a sample is first vaporized and passed through a GC column (e.g., a trifluoropropylmethyl polysiloxane capillary column), which separates it from any impurities. nih.gov

The purity is determined by the resulting chromatogram. A pure sample will exhibit a single, sharp peak at a specific retention time. The mass spectrometer then analyzes the material eluting at that peak, and the resulting mass spectrum is compared against a reference to confirm the identity of the compound. The presence of additional peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. researchgate.net

For analyzing this compound within complex mixtures, such as biological matrices or reaction monitoring samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are the methods of choice. ekb.egnih.gov The sample is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. nih.gov

The eluent is then introduced into the mass spectrometer. In LC-MS/MS, a specific precursor ion (e.g., the [M+H]+ ion at m/z 190.1) is selected, fragmented, and a characteristic product ion is monitored. nih.gov This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, allowing for accurate quantification of the target compound even at very low concentrations, with minimal interference from the sample matrix. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis region, providing information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound. Indoles characteristically exhibit strong absorption bands corresponding to π→π* electronic transitions within the aromatic system.

The spectrum is expected to show two main absorption bands, which are influenced by the methoxy (-OCH3) and acetyl (-COCH3) substituents. The electron-donating methoxy group (an auxochrome) and the electron-withdrawing acetyl group (a chromophore) attached to the indole ring will cause shifts in the absorption maxima (λmax) compared to unsubstituted indole. The analysis of these shifts helps in confirming the substitution pattern of the molecule. physchemres.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Wavelength Region | Electronic Transition | Involved Orbitals |

| ~220-240 nm | E2 band | π→π |

| ~270-290 nm | B band | π→π |

| >300 nm | n→π | n→π (from carbonyl) |

X-ray Diffraction for Crystalline Structure Determination

For single-crystal X-ray diffraction, a high-quality crystal of this compound would be required. mdpi.com Although this technique is exceptionally powerful, a review of the current scientific literature and crystallographic databases does not reveal publicly available single-crystal X-ray diffraction data for this specific compound.

If such a study were performed, it would yield crucial structural parameters. The data would include the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.com Furthermore, the analysis would reveal the precise atomic coordinates, from which intramolecular bond lengths and angles could be calculated. It would also elucidate intermolecular interactions, such as potential hydrogen bonding involving the indole N-H group and the carbonyl oxygen, which govern the crystal packing. nih.gov

Polymorphism and Crystal Packing Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the physicochemical properties of pharmaceutical and materials science compounds. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the analysis of structurally related indole derivatives provides a strong framework for understanding its likely solid-state behavior.

The crystal packing of indole-containing molecules is typically governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. In many indole derivatives, the N-H group of the indole ring acts as a hydrogen-bond donor. nih.gov The arrangement of molecules in the crystal lattice can form complex networks, such as one-dimensional columns or two-dimensional sheets, stabilized by these interactions. nih.gov

For instance, studies on other methoxy-indole derivatives have highlighted the planarity of the indole ring system and the specific dihedral angles formed between the indole core and its substituents. nih.govresearchgate.net The crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, a related compound, shows molecules linked by weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, which collectively form a two-dimensional network. nih.gov

The potential for polymorphism in this compound means that different crystallization conditions (e.g., solvent, temperature, pressure) could yield distinct crystal forms. These polymorphs, while chemically identical, could exhibit different melting points, solubilities, and stabilities. The analysis of a precursor to an antimycobacterial agent, 3-[(Benzo-1,3-dioxol-5-yl)amino]-4-methoxycyclobut-3-ene-1,2-dione, revealed the concomitant crystallization of two distinct polymorphs, a monoclinic form and a triclinic form, each with two unique molecules in the asymmetric unit. nih.gov This underscores the importance of comprehensive polymorphic screening for indole derivatives. In that case, the unique molecules within each polymorph assembled into dimers through N—H⋯O=C hydrogen bonds. nih.gov

Table 1: Common Intermolecular Interactions in Indole Derivatives

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| N-H···O Hydrogen Bond | The indole N-H group acts as a donor, and the acetyl carbonyl oxygen acts as an acceptor. | A primary interaction for forming dimers or chains. |

| C-H···O Hydrogen Bond | Aromatic or aliphatic C-H bonds can interact with the carbonyl or methoxy oxygen atoms. | Contributes to the stability of the three-dimensional crystal lattice. nih.gov |

| π-π Stacking | The aromatic indole rings of adjacent molecules stack on top of each other. | Influences crystal density and electronic properties. |

| C-H···π Interactions | A C-H bond points towards the face of an aromatic indole ring. | Further stabilizes the crystal packing arrangement. nih.gov |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of chemical reactions, identify compounds, and determine their purity. silicycle.com In the synthesis of indole derivatives, TLC is crucial for tracking the consumption of starting materials and the formation of the desired product. rsc.orgmdpi.com

The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica gel 60 F254), which is a polar adsorbent. clockss.orgrsc.org The mobile phase, or eluent, is a mixture of solvents chosen to achieve optimal separation based on the polarity of the compounds. For indole derivatives, which are moderately polar, common mobile phases consist of a nonpolar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297). rsc.org The ratio is adjusted to achieve a retention factor (Rf) value that allows for clear separation between the starting materials, intermediates, and the final product.

Visualization of the spots on the TLC plate is commonly achieved under UV light (at 254 nm), where UV-active compounds like indoles appear as dark spots. rsc.org For compounds that are not UV-active or for better visualization, chemical staining agents are used. A common stain is a potassium permanganate (B83412) solution, which reacts with many organic compounds to produce yellow to brown spots on a purple background. silicycle.com

Table 2: Typical TLC Conditions for Monitoring Indole Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates. clockss.orgrsc.org |

| Mobile Phase (Eluent) | Mixtures of ethyl acetate and petroleum ether (e.g., 2-5% ethyl acetate). rsc.org |

| Application | Sample dissolved in a volatile solvent and applied as a small spot. |

| Development | The plate is placed in a sealed chamber with the mobile phase, which ascends the plate by capillary action. |

| Visualization | 1. UV lamp (254 nm). rsc.org 2. Iodine vapor. rsc.org 3. Staining with potassium permanganate or ceric sulfate (B86663) solution. silicycle.comclockss.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It offers higher resolution and sensitivity compared to TLC and is the standard method for determining the purity of final products. nih.gov For indole derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common mode. mdpi.comcetjournal.it

In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is polar. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A typical analysis for a methoxy indole derivative would utilize a C18 column. clockss.orgnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). clockss.orgnih.gov To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid (TFA) are often included in the aqueous component of the mobile phase. mdpi.comcetjournal.it

Detection is most commonly performed using a UV detector, as the indole ring system has strong chromophores. The detection wavelength is typically set around 280 nm for indole compounds. clockss.orgmdpi.com The purity of this compound would be determined by integrating the peak area of the compound and comparing it to the total area of all observed peaks in the chromatogram.

Table 3: Exemplary HPLC Conditions for Analysis of Methoxy Indole Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | YMC Triart C18 (5 µm, 250 x 4.6 mm) clockss.org | COSMOSIL 5C18-AR-II (4.6 x 250 mm) nih.gov |

| Mobile Phase | Isocratic: Methanol–H₂O (50:50) clockss.org | Gradient: From 70% aqueous (A) and 30% acetonitrile (B) to 10% A and 90% B over 30 min. nih.gov |

| Flow Rate | 1.0 mL/min clockss.org | 1.0 mL/min nih.gov |

| Detection | UV at 280 nm clockss.org | UV (dual wavelength detector) nih.gov |

| Temperature | 25 °C clockss.org | Not specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. nih.govnih.gov

UPLC methods are particularly well-suited for the analysis of complex mixtures and for high-throughput screening. For indole derivatives, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS), providing a highly selective and sensitive analytical method. nih.govmdpi.com A typical UPLC separation of an indole derivative might use a sub-2 µm C18 column, such as a Waters Acquity UPLC BEH C18 (1.7 µm). acs.org The mobile phases are similar to those used in HPLC, consisting of water and acetonitrile or methanol with additives like formic acid or TFA to aid in ionization for MS detection. nih.govacs.org Due to the smaller column dimensions and particle size, flow rates are generally lower than in HPLC (e.g., 0.3-0.6 mL/min). acs.org The shorter run times, often under 10 minutes, allow for a rapid assessment of purity and structure confirmation. acs.org

Table 4: Representative UPLC Conditions for Analysis of Indole Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) acs.org | Synergi Fusion C18 (4 µm, 250 × 2.0 mm) nih.gov |

| Mobile Phase | Gradient: 0.1% TFA in water (A) and acetonitrile (B), 5-95% B over 10 min. acs.org | Gradient: 0.1% aqueous formic acid (A) and methanol (B). nih.gov |

| Flow Rate | 0.3 mL/min acs.org | Not specified |

| Detection | Mass Spectrometry (MS) acs.org | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Temperature | 40 °C acs.org | Not specified |

Theoretical and Computational Investigations of 1 4 Methoxy 1h Indol 3 Yl Ethan 1 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the physicochemical properties of a molecule from its electronic structure. These ab initio and DFT methods provide insights into molecular geometry, stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation, known as the equilibrium geometry. This involves calculating forces on each atom and iteratively minimizing them until a stable structure is reached. For 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one, this would yield precise bond lengths, bond angles, and dihedral angles. Once optimized, the electronic structure, including the distribution of electron density and molecular orbital energies, can be accurately described.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Analysis for this compound would involve calculating these energy levels to predict its reactivity and electron-donating or -accepting capabilities.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). An MEP analysis of this compound would identify its reactive sites, particularly around the electronegative oxygen and nitrogen atoms and the aromatic system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis type (antibonding or Rydberg) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation. For the target molecule, NBO analysis would reveal the electronic stabilization arising from interactions between the indole (B1671886) ring, the methoxy (B1213986) group, and the ethanone (B97240) substituent.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations, typically performed using DFT, predict a molecule's infrared (IR) and Raman spectra. These calculations yield a set of normal vibrational modes and their corresponding frequencies. To accurately assign these theoretical frequencies to specific molecular motions (e.g., stretching, bending, torsion), a Potential Energy Distribution (PED) analysis is performed. PED quantifies the contribution of each internal coordinate to a given normal mode. This combined analysis for this compound would allow for a detailed interpretation of its experimental vibrational spectra.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformations. By systematically rotating specific dihedral angles (for instance, the rotation of the methoxy and acetyl groups in this compound) and calculating the energy at each step, a map of the conformational energy landscape is created. This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states), providing crucial information about the molecule's flexibility and preferred shapes.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis

Theoretical and computational chemistry offer powerful tools to understand the nature of intermolecular forces that govern the crystal packing and supramolecular assembly of molecules. For indole derivatives, including this compound, Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are particularly insightful.

Non-Covalent Interaction (NCI) Analysis is a computational method used to visualize and analyze weak, non-covalent interactions in molecular systems. nih.govfrontiersin.orgresearchgate.net It is based on the electron density and its derivatives. The analysis identifies regions of space where non-covalent interactions occur, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov These interactions are crucial in determining the three-dimensional structure and stability of molecular crystals. frontiersin.orgresearchgate.net The results of an NCI analysis are typically represented as isosurfaces, where different colors indicate the type and strength of the interaction. For instance, blue isosurfaces often represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces signify repulsive steric clashes.

Hirshfeld Surface Analysis is another computational tool employed to explore intermolecular interactions in crystal structures. iucr.orgscienceopen.comnih.govnih.goviucr.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the procrystal. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within its crystalline environment. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and quantify intermolecular contacts. iucr.org

| Interaction Type | Percentage Contribution (%) in Indole Derivative A iucr.org | Percentage Contribution (%) in Indole Derivative B iucr.org |

|---|---|---|

| H···H | 45.2 | 18.4 |

| O···H/H···O | 15.8 | 24.3 |

| C···H/H···C | 9.7 | 8.4 |

| Br···H/H···Br | 8.5 | 16.8 |

| C···C | 6.3 | - |

| N···H/H···N | 1.2 | - |

This table presents illustrative data from Hirshfeld surface analyses of different bromo-substituted indole derivatives to show typical intermolecular contact contributions.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. researchgate.netdntb.gov.uaresearchgate.netacs.orgresearchgate.nettandfonline.comcapes.gov.br For the synthesis of this compound, a key reaction is the Friedel-Crafts acylation of 4-methoxyindole (B31235). DFT studies can provide detailed insights into the reaction pathway, transition states, and the role of catalysts. dntb.gov.uaacs.orgresearchgate.net

The Friedel-Crafts acylation of indoles is known to be regioselective, with the C3 position being the most nucleophilic and thus the primary site of electrophilic substitution. dntb.gov.uaacs.orgresearchgate.net Computational studies on the Friedel-Crafts acylation of indole have explored the mechanism using various catalysts, such as metal triflates. dntb.gov.uaacs.orgresearchgate.net These studies typically involve the calculation of the potential energy surface to identify the minimum energy pathway from reactants to products.

The generally accepted mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation of indole involves the following steps:

Activation of the Acylating Agent: The Lewis acid catalyst coordinates with the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to form a highly electrophilic acylium ion or a polarized complex. dntb.gov.uaacs.orgresearchgate.net

Nucleophilic Attack: The electron-rich indole ring, specifically the C3 position, attacks the electrophilic acylating species. This step leads to the formation of a Wheland-type intermediate, also known as a sigma complex. acs.org

Deprotonation: A base, which can be the counter-ion of the Lewis acid or another species in the reaction mixture, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-acylated indole product.

DFT calculations can provide the Gibbs free energies of activation for each step, helping to identify the rate-determining step of the reaction. researchgate.net Furthermore, these studies can explain the observed regioselectivity by comparing the activation barriers for attack at different positions of the indole ring.

While a specific computational study on the reaction mechanism for the synthesis of this compound was not found in the provided search results, the principles derived from computational studies of the Friedel-Crafts acylation of indole are directly applicable. dntb.gov.uaacs.orgresearchgate.net The presence of the electron-donating methoxy group at the C4 position is expected to further activate the indole ring towards electrophilic substitution.

Molecular Docking Studies (Focus on Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govtandfonline.comwalisongo.ac.idmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net In the context of medicinal chemistry, molecular docking is frequently used to predict the binding mode of a small molecule ligand (such as an indole derivative) to the active site of a target protein. nih.govnih.govtandfonline.commdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net This information is invaluable for understanding structure-activity relationships and for the rational design of new drugs. tandfonline.comresearchgate.net

The methodological aspects of molecular docking studies involving indole derivatives generally follow a standardized procedure:

Applications of 1 4 Methoxy 1h Indol 3 Yl Ethan 1 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the 3-acetylindole (B1664109) scaffold makes 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one an ideal precursor for the synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocycles. The acetyl group's carbonyl and α-methyl protons can participate in a range of classical and modern organic reactions, including condensations, cyclizations, and multi-component reactions, to generate a rich diversity of heterocyclic structures.

The synthesis of fused indole (B1671886) scaffolds is a significant area of medicinal chemistry, as these structures are cores to many pharmacologically active compounds. While direct cyclization of 3-acetylindoles can be challenging, they serve as key precursors that can be modified to facilitate the formation of fused rings. For instance, the acetyl group can be elaborated into a side chain containing appropriate functional groups that can subsequently cyclize onto the C2 or N1 positions of the indole ring.

Palladium-catalyzed reactions are a powerful tool for creating fused tricyclic indole skeletons, demonstrating the potential for forming bonds between the C3 and C4 positions of the indole core. rsc.org Methodologies for creating such C3/C4-annelated indoles are of high interest but often require multi-step sequences. mdpi.com The strategic placement of functional groups, originating from the acetyl moiety of this compound, could provide a pathway to novel fused systems through intramolecular cyclization reactions, leading to tetracyclic structures with potential biological activity.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all the initial reactants. The 3-acetylindole framework is an excellent substrate for such reactions.

A notable example is the one-pot, four-component reaction of 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297), which, in the presence of a piperidine (B6355638) catalyst, yields highly substituted 6-indolylpyridine-3-carbonitrile derivatives. rsc.org This reaction highlights how the active methylene (B1212753) protons of the acetyl group can participate in Knoevenagel-type condensations, initiating a cascade of reactions that rapidly builds complex heterocyclic products. Similarly, 3-cyanoacetyl indoles, which are closely related to 3-acetylindoles, are used in MCRs to produce a variety of pyran and pyridine (B92270) derivatives. nih.gov These examples underscore the potential of this compound to serve as a key building block in diversity-oriented synthesis, allowing for the rapid generation of libraries of complex indole-containing heterocycles.

Table 1: Examples of Multi-Component Reactions with Indole Derivatives

| Starting Indole Derivative | Reactants | Catalyst/Conditions | Product Scaffold |

| 3-Acetylindole | Aromatic aldehydes, Ethyl cyanoacetate, Ammonium acetate | Piperidine | 6-Indolylpyridine-3-carbonitrile rsc.org |

| 3-Cyanoacetyl indole | Aromatic aldehydes, Malononitrile | L-proline / EtOH | Indol-3-yl pyran nih.gov |

| 3-Cyanoacetyl indole | Aromatic aldehydes, Ethyl acetoacetate, Ammonium acetate | InCl₃ / Microwave | 3-(Dihydropyridinyl)indole nih.gov |

| 3-Cyanoacetyl indole | Aromatic aldehydes, Urea | Thiamine hydrochloride / CTAB / H₂O | Tetrahydropyrimidine-5-carbonitrile nih.gov |

The acetyl group of this compound is a key functional handle for constructing a variety of important heterocyclic scaffolds commonly found in pharmaceuticals.

Pyrazole (B372694) Derivatives: Pyrazoles are readily synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. thepharmajournal.com The 3-acetylindole core can be converted into a suitable 1,3-dicarbonyl precursor via a Claisen-Schmidt condensation with an aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone). thepharmajournal.comthepharmajournal.com Subsequent reaction of this indolyl-chalcone intermediate with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the cyclization and formation of indolyl-substituted pyrazoline, which can be oxidized to the corresponding pyrazole. This strategy provides a reliable route to compounds integrating both the indole and pyrazole motifs.

Pyrimidine (B1678525) Derivatives: Indole-containing pyrimidines have been synthesized efficiently from 3-acetylindole. The process involves converting the acetyl group into a vinylogous amide, followed by transformation into a chloroenal intermediate. This intermediate can then be cyclized with various binucleophilic reagents like guanidine (B92328) carbonate to furnish the pyrimidine ring, resulting in novel biheterocyclic systems. core.ac.uk Furthermore, the Biginelli reaction, a well-known multi-component synthesis, can be adapted using indole-3-carbaldehyde (a related compound) to produce indolyl-tetrahydropyrimidines, showcasing the versatility of C3-carbonyl indoles in pyrimidine synthesis. researchgate.net

Quinazoline Derivatives: The synthesis of quinazolines and their oxidized congeners, quinazolinones, can also be approached using indole precursors. A direct method involves the condensation of indole-3-carbaldehyde with anthranilamide, which has been shown to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one in high yields. mdpi.com This demonstrates a feasible pathway for converting the acetyl group of this compound (after oxidation to the corresponding glyoxal) into a quinazolinone scaffold. Another innovative approach involves the reaction of 3-methylindoles with primary amines, which proceeds through a cascade of oxygenation, nitrogenation, ring-opening of the indole, and subsequent recyclization to form the quinazolinone ring system. organic-chemistry.org

Role in the Chemical Synthesis of Complex Organic Molecules

Beyond its use in constructing foundational heterocycles, 3-acetylindole and its derivatives are pivotal starting materials for the total synthesis of complex, biologically active molecules, particularly indole alkaloids. thepharmajournal.comresearchgate.net The compound serves as a versatile intermediate for preparing a range of important pharmaceutical agents.

Its applications as a synthetic precursor include the preparation of:

Antitumor Agents: Derivatives have been developed as inhibitors of the C-terminal domain of RNA polymerase II, showing potential as cancer therapeutics.

Antiviral Compounds: It is a key building block for inhibitors of critical viral enzymes, such as HIV-1 integrase and the Hepatitis C NS3/4A serine protease.

Antibacterial and Antimalarial Agents: The scaffold has been used to develop novel antibacterials effective against multidrug-resistant (MDR) Staphylococcus aureus strains and new classes of antimalarial drugs.

Cardiovascular Drugs: It serves as a precursor for endothelin-1 (B181129) antagonists, which are investigated for treating cardiovascular diseases.

The ability to readily functionalize both the acetyl group and the indole ring allows chemists to access a wide chemical space and synthesize complex natural product analogues with diverse therapeutic applications. thepharmajournal.comchemijournal.com

Applications in the Development of Advanced Materials (e.g., probes)

The indole nucleus is an excellent fluorophore, and its derivatives are increasingly being explored for applications in materials science, particularly as fluorescent probes and imaging agents. The electron-rich indole ring can act as an electron donor in donor-π-acceptor (D-π-A) systems, which are known for their interesting photophysical properties. mdpi.com

A significant application in this area is the development of positron emission tomography (PET) imaging agents. Researchers have successfully synthesized ¹¹C-labeled 3-acetyl-indole derivatives to serve as novel PET probes for visualizing Diacylglycerol Kinase Gamma (DGKγ) in the brain. acs.org By modifying the 3-acetylindole structure, scientists were able to create a radioligand with suitable properties for brain imaging, including metabolic stability in the brain and appropriate lipophilicity to reduce non-specific binding. acs.org This work highlights the potential of the this compound scaffold as a basis for designing advanced molecular imaging agents for neurological targets.

Industrial and Scalable Synthetic Utility

The practical utility of a synthetic intermediate is heavily dependent on its accessibility through scalable and cost-effective chemical processes. 3-Acetylindole derivatives, including this compound, are typically prepared via Friedel-Crafts acylation of the parent indole, a reaction that is widely used in industrial settings. chemijournal.com The commercial availability of 3-acetylindole from major chemical suppliers further attests to its importance and accessibility. thermofisher.comfishersci.ca

Recent synthetic methodologies have focused on improving the scalability of reactions involving this class of compounds. For example, a novel synthesis of polysubstituted indoles, including a 6-acetylindole derivative, was successfully demonstrated on a 50 mmol scale, yielding over 9 grams of the product in excellent yield. semanticscholar.org This demonstrates that multi-step synthetic sequences starting from substituted nitroaromatics to produce functionalized acetylindoles are amenable to scale-up. The operational simplicity and high yields of many reactions utilizing 3-acetylindole derivatives make them attractive candidates for large-scale synthesis campaigns in the pharmaceutical and fine chemical industries.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 1-(4-Methoxy-1H-indol-3-yl)ethan-1-one

This compound is a derivative of indole (B1671886), a prominent heterocyclic scaffold in numerous natural products and pharmaceuticals. The presence of a methoxy (B1213986) group on the benzene (B151609) ring and an acetyl group at the C3 position of the pyrrole (B145914) ring imparts distinct chemical properties and reactivity to the molecule.

The primary route for the synthesis of 3-acetylindoles, including the 4-methoxy derivative, is the Friedel-Crafts acylation of the corresponding indole. researchgate.net This electrophilic aromatic substitution reaction typically involves treating 4-methoxyindole (B31235) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and, therefore, the preferred site of substitution. The methoxy group at the C4 position further activates the benzene ring, though the inherent reactivity of the pyrrole moiety generally directs acylation to C3.

Key research findings are centered on the utility of the acetyl group as a versatile synthetic handle. This functional group allows for a wide range of subsequent chemical transformations, enabling the construction of more complex molecular architectures. The 3-acetylindole (B1664109) core is a crucial starting material for the synthesis of various bioactive indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids. researchgate.netnih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like methanol (B129727), CDCl₃ (inferred from related compounds) thepharmajournal.com |

| Key Functional Groups | Indole N-H, Methoxy (-OCH₃), Ketone (C=O) |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | - Singlet for indole N-H proton (> 8.0 ppm) - Singlet for acetyl (-COCH₃) protons (~2.5 ppm) - Singlet for methoxy (-OCH₃) protons (~3.9 ppm) - Signals for aromatic protons on the indole ring (6.5-8.0 ppm) |

| ¹³C NMR | - Signal for ketone carbonyl carbon (> 190 ppm) - Signals for aromatic carbons (100-155 ppm) - Signal for methoxy carbon (~55 ppm) - Signal for acetyl methyl carbon (~27 ppm) |

| IR Spectroscopy (cm⁻¹) | - N-H stretching (~3300-3400 cm⁻¹) - C=O stretching (~1630-1650 cm⁻¹) - C-O (methoxy) stretching (~1250 cm⁻¹) - Aromatic C-H and C=C stretching |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 189 |

Emerging Research Avenues in Methoxyindole and Acetylindole Chemistry

The fields of methoxyindole and acetylindole chemistry are continually evolving, driven by the search for new therapeutic agents and functional materials.

Methoxyindole Derivatives as Biological Modulators: Recent studies have identified methoxyindoles as potent modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in various physiological processes. nih.gov The position of the methoxy group on the indole ring significantly influences whether the compound acts as an agonist or antagonist of AhR. nih.gov This opens up possibilities for designing targeted therapies for immune disorders and certain cancers by modulating the AhR pathway.

Acetylindoles as Precursors to Bioactive Compounds: The 3-acetylindole framework is a cornerstone in medicinal chemistry. nih.govbenthamdirect.com It serves as a key intermediate for synthesizing compounds with a broad spectrum of biological activities, including:

Antimicrobial and Antioxidant Agents: Derivatives synthesized from 3-acetylindole have shown significant antibacterial, antifungal, and antioxidant properties. thepharmajournal.com

Anti-inflammatory Agents: The scaffold is used to develop novel non-steroidal anti-inflammatory drugs (NSAIDs). thepharmajournal.com

Anticancer and Antiviral Agents: Many complex indole alkaloids with cytotoxic or antiviral (e.g., anti-HIV) properties are synthesized starting from 3-acetylindoles. researchgate.netresearchgate.net

The combination of the reactivity-enhancing methoxy group with the synthetically versatile acetyl group in compounds like this compound makes it a valuable building block in drug discovery programs. chim.it

Prospective Methodological Advancements in Synthesis and Characterization

Innovations in synthetic and analytical methodologies are crucial for advancing research on indole derivatives.

Advancements in Synthesis: While classical methods like the Fischer indole synthesis and Friedel-Crafts acylation remain important, modern organic synthesis focuses on improving efficiency, selectivity, and sustainability. researchgate.netnumberanalytics.com Prospective advancements include:

Transition Metal Catalysis: Palladium, copper, and ruthenium-catalyzed reactions, such as C-H activation and functionalization, provide novel and atom-economical routes to construct substituted indoles. thieme-connect.com These methods allow for the direct introduction of functional groups without the need for pre-activated substrates.

Domino and Cascade Reactions: Multi-component reactions that form several bonds in a single operation are being developed to rapidly build complex indole skeletons from simple precursors. nih.gov

Green Chemistry Approaches: The use of microwave irradiation to reduce reaction times, development of catalyst-free reaction conditions, and the use of environmentally benign solvents are becoming more prevalent. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze specific reactions in indole synthesis offers high selectivity and sustainability. numberanalytics.com

Advancements in Characterization: The unambiguous identification of indole isomers and complex derivatives relies on sophisticated analytical techniques. Future advancements will likely involve:

Advanced NMR Spectroscopy: The routine use of 2D NMR techniques (COSY, HSQC, HMBC) is essential for the complete structural assignment of complex indole derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of newly synthesized compounds. mdpi.com

Computational Chemistry: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopy aids in predicting and confirming spectroscopic data, as well as elucidating molecular structures and conformations. nih.gov

Future Directions for Theoretical and Computational Investigations

Theoretical and computational chemistry offers powerful tools to predict the properties of molecules like this compound and to guide future experimental work.

Elucidating Structure and Reactivity: DFT calculations can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential maps of the target molecule. This information helps in predicting its reactivity towards electrophiles and nucleophiles, understanding the directing effects of its substituents, and rationalizing its spectroscopic properties. mdpi.com

Predicting Biological Activity: Molecular modeling and docking studies are increasingly used to explore the potential interactions of indole derivatives with biological targets such as enzymes and receptors. nih.gov For this compound and its derivatives, these computational techniques can identify potential binding modes and predict binding affinities, thereby guiding the design of more potent and selective drug candidates.

Mechanism and Reaction Design: Computational chemistry is invaluable for studying the mechanisms of complex organic reactions. science.gov Theoretical investigations can help elucidate the reaction pathways for new indole synthesis methods, identify key transition states, and explain observed regioselectivity. This understanding facilitates the optimization of reaction conditions and the design of more efficient synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.